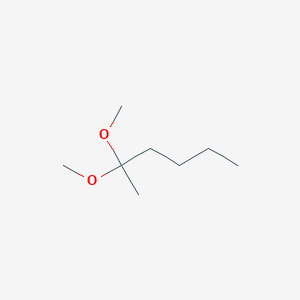
4-Bromo-2-difluoromethoxyphenylthiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2-difluoromethoxyphenylthiourea is a chemical compound characterized by its bromine and difluoromethoxy functional groups attached to a phenyl ring, which is further connected to a thiourea moiety. This compound is of interest in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-difluoromethoxyphenylthiourea typically involves the following steps:
Bromination: The starting material, 2-difluoromethoxyphenol, undergoes bromination to introduce the bromine atom at the para position, resulting in 4-bromo-2-difluoromethoxyphenol.
Thiourea Formation: The brominated compound is then reacted with thiourea under suitable conditions (e.g., heating in an inert atmosphere) to form the final product, this compound.
Industrial Production Methods: In an industrial setting, the synthesis may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions: 4-Bromo-2-difluoromethoxyphenylthiourea can undergo various chemical reactions, including:
Oxidation: The bromine atom can be oxidized to form a bromate ion.
Reduction: The compound can be reduced to remove the bromine atom, resulting in a different phenyl derivative.
Substitution: The difluoromethoxy group can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as zinc (Zn) and hydrochloric acid (HCl) can be used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and aprotic solvents can facilitate substitution reactions.
Major Products Formed:
Oxidation: Bromate ions (BrO₃⁻)
Reduction: 4-Hydroxy-2-difluoromethoxyphenylthiourea
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Bromo-2-difluoromethoxyphenylthiourea has several applications in scientific research:
Chemistry: It can be used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: The compound may be employed in the study of biological systems, particularly in understanding the effects of halogenated compounds on biological processes.
Industry: The compound can be used in the production of materials and chemicals that require specific functional groups for their properties.
Mecanismo De Acción
The mechanism by which 4-Bromo-2-difluoromethoxyphenylthiourea exerts its effects involves its interaction with molecular targets and pathways. The bromine and difluoromethoxy groups can influence the compound's binding affinity to certain enzymes or receptors, leading to specific biological or chemical outcomes. The exact mechanism may vary depending on the context in which the compound is used.
Comparación Con Compuestos Similares
4-Bromo-2-(trifluoromethyl)phenyl thiourea: Similar in structure but with a trifluoromethyl group instead of difluoromethoxy.
4-Bromo-2-hydroxyphenylthiourea: Similar but with a hydroxyl group instead of difluoromethoxy.
Uniqueness: 4-Bromo-2-difluoromethoxyphenylthiourea is unique due to the presence of the difluoromethoxy group, which imparts different chemical and physical properties compared to similar compounds. This group can affect the compound's reactivity, solubility, and biological activity, making it distinct in its applications.
Propiedades
Fórmula molecular |
C8H7BrF2N2OS |
|---|---|
Peso molecular |
297.12 g/mol |
Nombre IUPAC |
[4-bromo-2-(difluoromethoxy)phenyl]thiourea |
InChI |
InChI=1S/C8H7BrF2N2OS/c9-4-1-2-5(13-8(12)15)6(3-4)14-7(10)11/h1-3,7H,(H3,12,13,15) |
Clave InChI |
HQWQZWPUHNFITJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Br)OC(F)F)NC(=S)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[2-(Benzyloxy)phenyl]-1H-indole-2,3-dione](/img/structure/B15361877.png)
![1-(2-Chloro-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)ethan-1-one](/img/structure/B15361898.png)


![4-Methoxy-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole-3-carboxylic Acid](/img/structure/B15361916.png)


![(2-Methyl-1H-benzo[d]imidazol-4-yl)methanamine](/img/structure/B15361946.png)

![Tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate;oxalate](/img/structure/B15361957.png)


![1-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B15361972.png)
![(2S)-4-(1H-imidazol-5-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B15361975.png)
